molecular formula C12H16ClNO2 B1310367 Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 57980-74-2

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B1310367
CAS No.: 57980-74-2
M. Wt: 241.71 g/mol
InChI Key: GKLWWGAFDIKVQY-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of tetrahydroisoquinoline, a structure that is significant in medicinal chemistry due to its presence in various natural products and therapeutic agents .

Biochemical Analysis

Biochemical Properties

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of gene expression related to metabolism and inflammation . Additionally, this compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.

Cellular Effects

This compound affects different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of PPARs, which play a role in lipid metabolism and glucose homeostasis . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to PPARs, leading to their activation or inhibition . This binding can result in changes in gene expression, influencing various metabolic and inflammatory pathways. Additionally, the compound may interact with other enzymes and proteins, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways and inflammation. At higher doses, toxic or adverse effects may be observed . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and glucose metabolism . These interactions can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis. The compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Understanding these interactions can provide insights into its localization and accumulation within different tissues, influencing its overall efficacy.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve alkyl halides under basic conditions .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLWWGAFDIKVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424950
Record name ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57980-74-2
Record name ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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